2-[(2-methoxyphenyl)sulfanyl]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE is a complex organic compound that features a phenothiazine core substituted with methoxyphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the reaction of 2-methoxyphenyl isocyanate with a phenothiazine derivative under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl or phenothiazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, or other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone .
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline .
- **2-Methoxyphenyl isocyanate .
Uniqueness
2-[(2-METHOXYPHENYL)SULFANYL]-1-[2-(TRIFLUOROMETHYL)-10H-PHENOTHIAZIN-10-YL]-1-ETHANONE is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C22H16F3NO2S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfanyl-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C22H16F3NO2S2/c1-28-17-7-3-5-9-20(17)29-13-21(27)26-15-6-2-4-8-18(15)30-19-11-10-14(12-16(19)26)22(23,24)25/h2-12H,13H2,1H3 |
InChI Key |
OUFCCDJQPFWHCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.